molecular formula C13H12Cl2N2O2 B2705769 2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926251-37-8

2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2705769
CAS No.: 926251-37-8
M. Wt: 299.15
InChI Key: SDTRHRCHAZIBLV-UHFFFAOYSA-N
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Description

2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a 3,5-dimethyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-1-phenyl-1,3-diketone, under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the electrophilic substitution of the pyrazole ring with 2,4-dichlorobenzoyl chloride in the presence of a base like pyridine.

    Formation of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid
  • 2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propionic acid
  • 2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]butyric acid

Uniqueness

2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTRHRCHAZIBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)Cl)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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